molecular formula C78H132O20 B10765109 3,13,15,25,35,37-Hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione

3,13,15,25,35,37-Hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione

Cat. No.: B10765109
M. Wt: 1389.9 g/mol
InChI Key: RJVBVECTCMRNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,13,15,25,35,37-Hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione is a useful research compound. Its molecular formula is C78H132O20 and its molecular weight is 1389.9 g/mol. The purity is usually 95%.
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Biological Activity

3,13,15,25,35,37-Hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione is commonly referred to as Swinholide A , a natural compound derived from the marine sponge Theonella swinhoei. This compound has garnered attention due to its significant biological activities and potential therapeutic applications.

Swinholide A has a complex structure characterized by multiple hydroxy groups and a large molecular weight of approximately 1389.9 Da. Its molecular formula is C78H132O20C_{78}H_{132}O_{20} and it exists as a dimeric dilactone macrolide toxin.

Swinholide A primarily exerts its biological effects through interactions with the cytoskeletal protein actin :

  • Actin Depolymerization : It binds to G-actin (globular actin) in a 1:2 molar ratio and decreases the rate of nucleotide exchange in G-actin .
  • F-actin Inhibition : By sequestering actin dimers and stabilizing them against polymerization into filaments (F-actin), Swinholide A induces depolymerization of existing F-actin structures. This can lead to significant alterations in cell morphology and motility .

Biological Activities

The biological activities of Swinholide A can be categorized as follows:

Anticancer Activity

Swinholide A has demonstrated potential anticancer properties by inducing apoptosis in cancer cells through actin depolymerization. This mechanism disrupts cellular processes necessary for tumor growth and metastasis.

Antimicrobial Effects

Research indicates that Swinholide A exhibits antimicrobial activity against various pathogens. Its ability to disrupt the cytoskeleton of microbial cells may contribute to its effectiveness as an antimicrobial agent.

Case Studies

Several studies have highlighted the biological efficacy of Swinholide A:

  • In Vitro Studies : In laboratory settings, Swinholide A has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Microbial Inhibition : Studies have reported that Swinholide A possesses inhibitory effects against Gram-positive and Gram-negative bacteria through its action on actin dynamics within microbial cells.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of various pathogens
Actin InteractionBinds to G-actin; inhibits F-actin

Properties

IUPAC Name

3,13,15,25,35,37-hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H132O20/c1-45-23-29-57(79)37-59-19-17-21-61(95-59)41-71(91-15)52(8)68(82)44-70(84)54(10)78(56(12)76(88)48(4)28-32-64-40-66(90-14)36-50(6)94-64)98-74(86)34-26-46(2)24-30-58(80)38-60-20-18-22-62(96-60)42-72(92-16)51(7)67(81)43-69(83)53(9)77(97-73(85)33-25-45)55(11)75(87)47(3)27-31-63-39-65(89-13)35-49(5)93-63/h17-20,23-26,33-34,47-72,75-84,87-88H,21-22,27-32,35-44H2,1-16H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVBVECTCMRNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H132O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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